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Compound of Interest

Compound Name: (R)-Odafosfamide

Cat. No.: B15612225

(R)-Odafosfamide (OBI-3424) is an investigational first-in-class small-molecule prodrug
designed as a targeted therapy for cancers overexpressing the enzyme aldo-keto reductase
1C3 (AKR1C3). Its selective activation in tumor cells represents a promising strategy to
enhance anti-cancer efficacy while minimizing systemic toxicity. This technical guide provides a
comprehensive overview of the discovery, mechanism of action, preclinical development, and
clinical evaluation of (R)-Odafosfamide, tailored for researchers, scientists, and drug
development professionals.

Discovery and Rationale

(R)-Odafosfamide was developed as a next-generation DNA alkylating agent with a tumor-
selective activation mechanism. Traditional alkylating agents, such as cyclophosphamide and
ifosfamide, are mainstays in chemotherapy but are associated with significant off-target
toxicities due to their non-selective activation, primarily by hepatic cytochrome P450 enzymes.

[1]

The discovery of (R)-Odafosfamide was centered on exploiting the differential expression of
AKR1C3 in various cancers. AKR1C3 is a member of the aldo-keto reductase superfamily and
IS overexpressed in a range of treatment-resistant solid and hematological malignancies,
including hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-
cell acute lymphoblastic leukemia (T-ALL).[2] This overexpression provided a clear therapeutic
window for a prodrug that could be selectively activated by AKR1C3. The molecule was
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designed to be inert until it encounters AKR1C3 in cancer cells, at which point it is converted
into a potent DNA-alkylating agent.[3]

Mechanism of Action

(R)-Odafosfamide is a prodrug that, in the presence of the cofactor NADPH, is selectively
reduced by AKR1C3. This enzymatic reduction yields an unstable intermediate that
spontaneously hydrolyzes to form the active cytotoxic agent, OBI-2660. OBI-2660 is a potent
bis-alkylating agent that forms both intra- and inter-strand DNA crosslinks. These DNA adducts
block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]
The selective activation of (R)-Odafosfamide within AKR1C3-expressing tumor cells leads to a
localized cytotoxic effect, thereby sparing normal tissues with low or no AKR1C3 expression.[3]

(R)-Odafosfamide
(OBI-3424, Prodrug)

Activation

AKR1C3 Enzyme
(High in Cancer Cells)

OBI-2660
(Active DNA Alkylating Agent)

DNA Crosslinking
(Intra- and Inter-strand)
(Cell Cycle Arrest)

Click to download full resolution via product page

Mechanism of (R)-Odafosfamide activation and action.
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Preclinical Development

The preclinical development of (R)-Odafosfamide involved extensive in vitro and in vivo
studies to characterize its efficacy, selectivity, pharmacokinetics, and safety profile.

In Vitro Studies

Cytotoxicity Assays: The anti-proliferative activity of (R)-Odafosfamide was evaluated across a
panel of human cancer cell lines with varying levels of AKR1C3 expression. A strong correlation
was observed between high AKR1C3 expression and sensitivity to (R)-Odafosfamide.[5] For
instance, potent cytotoxicity was demonstrated in the H460 lung cancer cell line and in cell
lines derived from T-ALL with high AKR1C3 expression, with IC50 values in the low nanomolar
range.[6] In contrast, cell lines with low AKR1C3 expression were significantly less sensitive.[5]

Table 1: In Vitro Cytotoxicity of (R)-Odafosfamide

Cell AKR1C3
. Cancer Type . IC50 (nM) Reference
Line/Model Expression
H460 Lung Cancer High 4.0 [6]
T-Cell Acute
T-ALL PDXs _ _
) Lymphoblastic High 9.7 [6]
(median) ]
Leukemia
B-Cell Acute
B-ALL PDXs
] Lymphoblastic Low 60.3 [6]
(median) )
Leukemia

ETP-ALL PDXs Early T-Cell

] Moderate 315 [6]
(median) Precursor ALL

PDXs: Patient-Derived Xenografts

In Vivo Studies

Patient-Derived Xenograft (PDX) Models: The in vivo efficacy of (R)-Odafosfamide was
assessed in various PDX models, which are considered more clinically relevant than traditional
cell line-derived xenografts. In T-ALL PDX models, treatment with (R)-Odafosfamide at doses
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ranging from 0.5 to 2.5 mg/kg administered intraperitoneally once weekly for three weeks
resulted in significant prolongation of event-free survival and, in some cases, tumor regression.
[3][6] The anti-tumor activity in these models was also shown to be dependent on AKR1C3
expression.[3]

Table 2: In Vivo Efficacy of (R)-Odafosfamide in T-ALL PDX Models

Treatment
PDX Model Outcome Reference
Schedule
0.5-2.5 mg/kg, i.p., Significant
T-ALL once weekly for 3 prolongation of event- [6]
weeks free survival

) Substantial and
2.5 mg/kg, i.p., once )
T-ALL prolonged disease [5]
weekly for 3 weeks )
regression

Pharmacokinetics and Toxicology: Pharmacokinetic studies in mice and non-human primates
were conducted to understand the absorption, distribution, metabolism, and excretion (ADME)
of (R)-Odafosfamide.[3] These studies helped to establish a therapeutic window and inform
dosing schedules for clinical trials. Toxicology studies in preclinical models identified dose-
dependent, non-cumulative thrombocytopenia and anemia as the primary dose-limiting
toxicities.[7]

Clinical Development

(R)-Odafosfamide has been evaluated in Phase 1 and Phase 2 clinical trials for both solid and
hematological malignancies.

Phase 1/2 Trial in Solid Tumors (NCT03592264)

A first-in-human, Phase 1/2 dose-escalation and expansion study was conducted to evaluate
the safety, pharmacokinetics, and preliminary efficacy of (R)-Odafosfamide in patients with
advanced or metastatic solid tumors.
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Study Design: The trial employed a "3+3" dose-escalation design with two different dosing
schedules:

e Schedule A: Days 1 and 8 of a 21-day cycle.

e Schedule B: Day 1 of a 21-day cycle.

Results:

The Maximum Tolerated Dose (MTD) for Schedule A was determined to be 8 mg/mz2.

e For Schedule B, the MTD was not reached at the maximum tested dose of 14 mg/m?, and
the Recommended Phase 2 Dose (RP2D) was established at 12 mg/mz.

e The most common treatment-related adverse events were anemia and thrombocytopenia.

e Pharmacokinetic analysis showed that (R)-Odafosfamide exhibited linear pharmacokinetics
with minimal accumulation upon repeated dosing.

e The best confirmed response was stable disease in 54% of patients.

This trial was terminated in March 2024 due to a strategic portfolio review by the sponsoring
company, OBI Pharma, Inc., to allocate resources to other priority projects, and not due to
safety concerns.[8]

Phase 1/2 Trial in T-ALL/T-LBL (NCT04315324)

A Phase 1/2 clinical trial is currently evaluating the safety and efficacy of (R)-Odafosfamide in
patients with relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) or T-cell
lymphoblastic lymphoma (T-LBL).[9] This study is based on the strong preclinical rationale for
targeting T-ALL due to its high AKR1C3 expression.[3]
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Clinical development workflow for (R)-Odafosfamide.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of (R)-Odafosfamide is the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

o Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and
allow them to adhere overnight.

e Drug Treatment: Treat the cells with serial dilutions of (R)-Odafosfamide and incubate for a
specified period (e.g., 72 hours).

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable
cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple
formazan crystals.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve
the formazan crystals.

o Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to untreated controls and
determine the IC50 value.
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Patient-Derived Xenograft (PDX) Model

The following is a general protocol for establishing and utilizing a T-ALL PDX model.

e Tumor Implantation: Obtain fresh tumor tissue from a consenting T-ALL patient and implant
small fragments subcutaneously or orthotopically into immunocompromised mice (e.g.,
NOD/SCID or NSG mice).

e Tumor Growth Monitoring: Monitor the mice for tumor growth by regular palpation and caliper
measurements.

o Passaging: Once the tumors reach a specified size, they can be harvested and passaged
into subsequent cohorts of mice for expansion.

o Treatment Study: When tumors in the experimental cohort reach a predetermined size,
randomize the mice into treatment and control groups.

o Drug Administration: Administer (R)-Odafosfamide at the desired dose and schedule (e.g.,
intraperitoneal injection).

» Efficacy Assessment: Monitor tumor volume and the overall health of the mice. The primary
endpoint is often event-free survival, defined as the time for the tumor to reach a specific
volume or for the mouse to require euthanasia due to tumor burden.

o Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues
can be collected for analysis of biomarkers, such as DNA damage markers (e.g., YH2AX)
and apoptotic markers (e.g., cleaved caspase-3), by methods like western blotting or
immunohistochemistry.

Signaling Pathways

The DNA cross-linking induced by the active metabolite of (R)-Odafosfamide triggers the DNA
Damage Response (DDR) pathway. This leads to the activation of sensor proteins such as ATM
and ATR, which in turn phosphorylate downstream effectors like CHK1 and CHK2.[4] This
signaling cascade ultimately results in the activation of p53 and other pro-apoptotic proteins,
leading to the initiation of the intrinsic apoptotic pathway.[4] Key executioner caspases, such as
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caspase-3, are cleaved and activated, leading to the characteristic morphological and
biochemical changes of apoptosis.
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DNA damage and apoptotic signaling pathway induced by (R)-Odafosfamide.

Conclusion

(R)-Odafosfamide is a rationally designed, AKR1C3-activated prodrug that has demonstrated
promising preclinical activity, particularly in malignancies with high AKR1C3 expression such as
T-ALL. Its selective mechanism of action offers the potential for a wider therapeutic index
compared to traditional alkylating agents. While the clinical development in solid tumors has
been discontinued for strategic reasons, the ongoing investigation in T-ALL and T-LBL will
provide further insights into the clinical utility of this targeted therapeutic approach. The data
gathered to date underscore the importance of biomarker-driven drug development in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Development of (R)-Odafosfamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612225#r-odafosfamide-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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